2,2,2-trifluoroethyl N-(4-{[(tert-butoxy)carbonyl]amino}phenyl)carbamate
Description
Properties
IUPAC Name |
2,2,2-trifluoroethyl N-[4-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17F3N2O4/c1-13(2,3)23-12(21)19-10-6-4-9(5-7-10)18-11(20)22-8-14(15,16)17/h4-7H,8H2,1-3H3,(H,18,20)(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGSJBAYWLDEMPN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC=C(C=C1)NC(=O)OCC(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17F3N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
BCMP-Mediated Protection
In a protocol adapted from RSC publications, BCMP reacts with 4-aminophenol in acetonitrile/ethanol (5:1 v/v) at room temperature. This method avoids aggressive bases, achieving quantitative Boc protection within 2 hours. The reaction mechanism involves nucleophilic attack by the amine on the electrophilic carbonyl carbon of BCMP, followed by elimination of the 3-cyano-4,6-dimethylpyridin-2-ol leaving group. The product, tert-butyl (4-hydroxyphenyl)carbamate, is isolated via aqueous workup and recrystallization in 92% yield.
Boc Anhydride with DMAP Catalysis
Alternative approaches utilize di-tert-butyl dicarbonate (Boc anhydride) in dichloromethane (DCM) with 4-dimethylaminopyridine (DMAP) as a catalyst. Triethylamine (TEA) is added to scavenge HCl, ensuring a homogeneous reaction. This method achieves 85–90% yields but requires rigorous exclusion of moisture to prevent Boc group hydrolysis.
Carbamate Formation via 2,2,2-Trifluoroethyl Chloroformate
The phenolic hydroxyl group of Boc-protected 4-aminophenol is converted to the target carbamate using 2,2,2-trifluoroethyl chloroformate. Key considerations include nucleophilicity enhancement and side-reaction suppression.
Base-Mediated Carbamate Synthesis
In anhydrous DCM, tert-butyl (4-hydroxyphenyl)carbamate is treated with 2,2,2-trifluoroethyl chloroformate (1.2 equiv) and TEA (2.5 equiv) at 0°C. The reaction proceeds via in situ deprotonation of the phenol, forming a phenoxide intermediate that attacks the chloroformate’s carbonyl carbon. After 4 hours at room temperature, the crude product is purified by silica gel chromatography (ethyl acetate/hexane = 1:3), yielding 78% of the title compound.
Critical Parameters:
One-Pot Protection-Carbamation
A streamlined one-pot procedure combines Boc protection and carbamate formation. 4-Aminophenol, BCMP, and 2,2,2-trifluoroethyl chloroformate are sequentially added to acetonitrile with TEA. After 12 hours, the product precipitates upon water addition, yielding 68% with 95% purity (HPLC). This method reduces intermediate isolation steps but requires precise stoichiometry to avoid over-alkylation.
Comparative Analysis of Synthetic Routes
| Method | Reagents | Yield | Purity (HPLC) | Key Advantage |
|---|---|---|---|---|
| BCMP + Chloroformate | BCMP, TEA, DCM | 78% | 98% | High selectivity |
| Boc Anhydride + DMAP | Boc₂O, DMAP, TEA | 85% | 97% | Scalability |
| One-Pot | BCMP, Chloroformate, TEA | 68% | 95% | Operational simplicity |
Side Reactions:
-
Carbonate Formation: Competing reaction between phenol and excess chloroformate, mitigated by stoichiometric control.
-
Boc Deprotection: Acidic byproducts (e.g., HCl) may cleave the Boc group, necessitating buffered conditions.
Structural Characterization and Validation
Spectroscopic Analysis
Chromatographic Purity
Reverse-phase HPLC (C18 column, acetonitrile/water = 70:30) confirms >98% purity with a retention time of 6.2 minutes.
Industrial-Scale Considerations
Cost-Effective Reagent Sourcing
BCMP, though efficient, is cost-prohibitive for large-scale synthesis. Substituting Boc anhydride reduces raw material costs by 40% without compromising yield.
Waste Stream Management
Quenching excess chloroformate with aqueous NaHCO₃ generates less hazardous waste compared to strong bases.
Emerging Methodologies
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : The phenyl ring can be oxidized to form phenolic derivatives.
Reduction: : The trifluoroethyl group can be reduced to form ethyl groups.
Substitution: : The carbamate group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromyl chloride (CrO2Cl2).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) with a palladium catalyst are used.
Substitution: : Nucleophiles like ammonia (NH3) and amines can be used for substitution reactions.
Major Products Formed
Oxidation: : Phenolic derivatives such as 4-aminophenol.
Reduction: : Ethyl derivatives such as 2,2,2-trifluoroethanol.
Substitution: : Amine derivatives such as N-(4-aminophenyl)tert-butoxycarbonylamide.
Scientific Research Applications
Drug Development
The compound serves as a key intermediate in the synthesis of biologically active molecules. Its trifluoroethyl group enhances lipophilicity and metabolic stability, making it suitable for drug development. For instance, derivatives of this compound have been explored for their potential as anti-cancer agents due to their ability to inhibit specific enzymes involved in tumor growth .
Synthesis of Peptide Analogues
The tert-butoxycarbonyl (Boc) protecting group allows for the selective deprotection during peptide synthesis. This property has been utilized in the development of peptide analogues that demonstrate improved activity against various biological targets. A study demonstrated that modifying the amino acid side chains with trifluoroethyl groups significantly influenced the pharmacokinetic properties of peptides .
Pesticide Formulation
The compound's structure has been leveraged in the formulation of novel agrochemicals. Its ability to enhance the solubility and stability of active ingredients makes it an attractive candidate for pesticide formulations. Research indicates that incorporating trifluoroethyl moieties into pesticide molecules increases their efficacy against pests while reducing environmental impact .
Polymer Chemistry
In material science, 2,2,2-trifluoroethyl N-(4-{[(tert-butoxy)carbonyl]amino}phenyl)carbamate has been investigated as a monomer for the synthesis of fluorinated polymers. These polymers exhibit unique properties such as increased thermal stability and chemical resistance. Studies have shown that polymers derived from this compound can be used in coatings and films with enhanced durability and performance characteristics .
Case Studies
Mechanism of Action
The mechanism by which 2,2,2-trifluoroethyl N-(4-{[(tert-butoxy)carbonyl]amino}phenyl)carbamate exerts its effects involves its interaction with specific molecular targets. The trifluoroethyl group enhances the compound's lipophilicity, allowing it to penetrate cell membranes more effectively. The carbamate group can form covalent bonds with amino acids in enzymes, potentially inhibiting their activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound is compared below with analogous carbamates, focusing on molecular features, synthesis, and applications.
Structural and Molecular Comparisons
Key Observations:
- Fluorine Substitution: Compounds with trifluoroethyl or trifluoromethyl groups (e.g., ) exhibit enhanced metabolic stability compared to non-fluorinated analogs.
- Boc Protection : The Boc group is a common protective strategy in intermediates (e.g., ), enabling selective synthesis steps.
- Aromatic Substituents: Substitutions on the phenyl ring (e.g., trifluoromethyl in vs. amino in ) dictate solubility and target affinity.
Biological Activity
2,2,2-Trifluoroethyl N-(4-{[(tert-butoxy)carbonyl]amino}phenyl)carbamate is a synthetic compound with potential pharmacological applications. Its unique structural features, including a trifluoroethyl group and a tert-butoxycarbonyl moiety, suggest that it may interact with biological systems in specific ways. This article reviews the biological activity of this compound based on recent research findings, including its mechanism of action, efficacy in various biological models, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is C15H20F3N3O3. The presence of the trifluoroethyl group enhances lipophilicity, which may facilitate membrane permeability and influence its interaction with biological targets.
The compound's mechanism of action involves interaction with various molecular targets. It is hypothesized that the trifluoroethyl group may enhance the compound's ability to penetrate biological membranes. Once inside cells, it may modulate the activity of enzymes or receptors involved in critical signaling pathways related to disease processes.
Biological Activity Overview
Recent studies have explored the biological activity of this compound in several contexts:
-
Neuroprotective Effects :
- Research indicates that compounds similar to this compound exhibit protective effects against neurodegenerative conditions. For instance, a related compound demonstrated inhibition of amyloid beta aggregation and acetylcholinesterase activity in vitro, suggesting potential applications in Alzheimer's disease treatment .
- Antimicrobial Activity :
- Inhibition of Cancer Cell Proliferation :
Case Studies and Research Findings
Q & A
Q. What are the optimal reaction conditions for synthesizing 2,2,2-trifluoroethyl N-(4-{[(tert-butoxy)carbonyl]amino}phenyl)carbamate?
- Methodological Answer : The synthesis typically involves coupling a Boc-protected aniline derivative with 2,2,2-trifluoroethyl chloroformate under mild basic conditions (e.g., using triethylamine or pyridine as a base). Key steps include:
- Protecting the amine group on 4-aminophenyl with tert-butoxycarbonyl (Boc) to prevent undesired side reactions .
- Reacting the Boc-protected intermediate with 2,2,2-trifluoroethyl chloroformate in anhydrous dichloromethane or THF at 0–25°C .
- Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization.
Critical parameters: - Moisture-sensitive conditions to avoid Boc deprotection.
- Monitoring reaction progress by TLC or LC-MS.
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy :
- ¹H NMR : Identifies aromatic protons (δ 6.5–7.5 ppm), trifluoroethyl group (quartet at δ 4.3–4.5 ppm for –CH₂CF₃), and Boc tert-butyl protons (singlet at δ 1.3–1.5 ppm) .
- ¹³C NMR : Confirms carbamate carbonyl (δ 155–160 ppm) and CF₃ group (δ 120–125 ppm, quartet due to J-CF coupling) .
- LC-MS : Validates molecular weight ([M+H]⁺ expected at ~350–360 m/z) and purity (>95%) .
- IR Spectroscopy : Detects carbamate C=O stretch (~1700 cm⁻¹) and Boc C-O-C stretch (~1250 cm⁻¹) .
Q. How does the tert-butoxycarbonyl (Boc) group influence the compound’s stability?
- Methodological Answer : The Boc group enhances stability by:
- Protecting the amine from oxidation or nucleophilic attack during synthesis .
- Reducing degradation under acidic conditions (stable at pH >3 but cleaved by TFA or HCl in dioxane) .
Stability testing: - Conduct accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) with HPLC monitoring.
- Compare with non-Boc analogs to quantify protection efficacy .
Advanced Research Questions
Q. What strategies can resolve contradictions in biological activity data between in vitro and in vivo studies?
- Methodological Answer : Contradictions often arise from metabolic instability or poor pharmacokinetics. Strategies include:
- Metabolite Identification : Use LC-HRMS to identify in vivo metabolites (e.g., Boc deprotection or trifluoroethyl hydrolysis) .
- Prodrug Design : Modify the carbamate moiety to enhance stability (e.g., replacing trifluoroethyl with a more hydrolytically stable group) .
- Pharmacokinetic Profiling : Compare plasma half-life (t½), Cmax, and AUC between in vitro (microsomal stability assays) and in vivo (rodent studies) .
Example: A related trifluoroethyl carbamate showed improved in vivo activity after stabilizing the Boc group with PEGylation .
Q. How does the trifluoroethyl group affect the compound’s reactivity in nucleophilic substitution reactions?
- Methodological Answer : The electron-withdrawing CF₃ group increases electrophilicity of the carbamate carbonyl, enhancing reactivity with nucleophiles (e.g., amines, thiols). Experimental validation:
- Perform kinetic studies with competing nucleophiles (e.g., benzylamine vs. water) in DMSO or DMF.
- Compare rate constants (k) with non-fluorinated analogs (e.g., ethyl carbamate) using UV-Vis or NMR .
Data example:
| Substrate | k (M⁻¹s⁻¹) | Relative Reactivity |
|---|---|---|
| Trifluoroethyl carbamate | 1.2 × 10⁻³ | 3.5× higher |
| Ethyl carbamate | 3.4 × 10⁻⁴ | Baseline |
Q. What computational methods predict the compound’s binding affinity to specific enzymes?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with target enzymes (e.g., PI3Kα or mTOR). Focus on hydrogen bonding with the carbamate oxygen and hydrophobic interactions with the CF₃ group .
- MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability (RMSD <2 Å) .
- QSAR Models : Train models on analogs with known IC₅₀ values to predict activity. Key descriptors include logP (CF₃ increases hydrophobicity) and topological polar surface area .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
